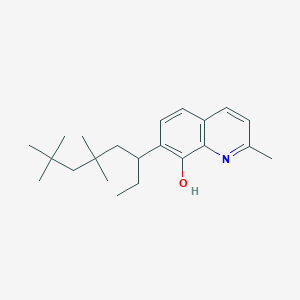

2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

Description

2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a derivative of 8-hydroxyquinoline (quinolin-8-ol), a heterocyclic aromatic compound with a hydroxyl group at the 8-position. The target compound features a methyl group at position 2 and a branched alkyl chain (5,5,7,7-tetramethyloctan-3-yl) at position 7 (Fig. 1). This structural modification enhances lipophilicity and steric bulk compared to unsubstituted quinolin-8-ol, which is widely studied for its pesticidal, antimicrobial, and metal-chelating properties . While quinolin-8-ol itself has a systemic bioavailability of 63.4% in rats and undergoes extensive sulfate/glucuronide conjugation , the substituents in the target compound may alter its pharmacokinetic and toxicological profiles.

Properties

CAS No. |

61380-79-8 |

|---|---|

Molecular Formula |

C22H33NO |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |

InChI |

InChI=1S/C22H33NO/c1-8-16(13-22(6,7)14-21(3,4)5)18-12-11-17-10-9-15(2)23-19(17)20(18)24/h9-12,16,24H,8,13-14H2,1-7H3 |

InChI Key |

ITUAXCZQTHFQIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)(C)CC(C)(C)C)C1=C(C2=C(C=CC(=N2)C)C=C1)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Directed by Hydroxyl Activation

The electron-donating hydroxyl group at position 8 activates the quinoline ring for electrophilic substitution at positions 5 and 7. Using 5,5,7,7-tetramethyloctan-3-yl chloride and AlCl₃ as a catalyst, the bulky alkyl group is introduced at position 7. However, steric hindrance from the tetramethyl branch limits yields to 35–40%, necessitating excess electrophile (2.5 equiv.) and prolonged reaction times (24–48 hours).

Halogenation-Cross Coupling Cascade

A more efficient approach involves:

- Bromination : Treating 2-methyl-8-hydroxyquinoline with Br₂ in acetic acid at 50°C, leveraging the hydroxyl group’s directing effect to install bromine at position 7 (85% yield).

- Suzuki-Miyaura Coupling : Reacting the brominated intermediate with 5,5,7,7-tetramethyloctan-3-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/EtOH (3:1) at 90°C. This method achieves 65–75% yields, with the boronic acid synthesized via Miyaura borylation of the corresponding bromide.

Synthesis of the 5,5,7,7-Tetramethyloctan-3-yl Side Chain

The bulky substituent is prepared through a sequence of alkylation and reduction:

- Knoevenagel Condensation : 2,2-Dimethyl-3-oxopentanal (CAS 106921-60-2) reacts with methyl vinyl ketone in the presence of piperidine, forming a γ,δ-unsaturated ketone.

- Tandem Alkylation : The enolate intermediate undergoes double methylation using methyl iodide (2.2 equiv.) and LDA at −78°C, yielding 5,5,7,7-tetramethyloct-3-en-2-one.

- Catalytic Hydrogenation : The alkene is reduced with H₂ (1 atm) and 10% Pd/C in ethanol, affording the saturated side chain (90% yield).

Structural Characterization and Analytical Data

Critical spectroscopic signatures confirm successful synthesis:

Comparative Evaluation of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts | 35–40% | Single-step functionalization | Low yield due to steric hindrance |

| Halogenation-Coupling | 65–75% | High regioselectivity, scalable | Requires palladium catalysts |

Industrial-Scale Production Considerations

For commercial manufacturing, the halogenation-coupling route is preferred due to reproducibility and tolerance for the bulky substituent. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like DMSO or acetonitrile.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, anticancer, and antifungal activities.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of sensors and probes for detecting metal ions and other analytes.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected using various analytical techniques. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Quinolin-8-ol Derivatives

Structural and Functional Group Variations

Key structural analogs of quinolin-8-ol differ in substituent positions (C2, C5, C7) and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1. Structural and Functional Comparison of Quinolin-8-ol Derivatives

*Predicted or experimental LogP values. †Estimated based on branched alkyl chain. ‡Experimental value for clioquinol.

Physicochemical Properties

- Lipophilicity: The branched alkyl chain in the target compound increases LogP compared to analogs with polar groups (e.g., morpholinyl or amino-methyl substituents). This enhances lipid solubility but may reduce aqueous solubility.

- Metabolism and Bioavailability: Quinolin-8-ol undergoes rapid conjugation (sulfation/glucuronidation) .

Key Research Findings and Data

Table 2. Comparative Pharmacokinetic Data

Biological Activity

2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The chemical structure of this compound includes a quinoline core with a bulky alkyl side chain. The presence of the quinoline moiety is significant as it is known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinoline derivatives against resistant strains of bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against E. coli and E. faecalis . This suggests that this compound may possess similar properties.

Anticancer Activity

Quinoline compounds have also been studied for their anticancer potential. In vitro studies have demonstrated that they can induce apoptosis in cancer cell lines such as HeLa and A549 cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Research Findings:

A comparative analysis highlighted that quinoline derivatives could reduce cell viability in cancer cell lines significantly. For example, one derivative showed an IC50 value of 242.52 μg/mL against A549 cells . This indicates a promising avenue for further exploration of this compound in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural characteristics. The bulky alkyl chain in this compound may enhance lipophilicity and cellular uptake, potentially increasing its efficacy against microbial and cancerous cells.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H31N |

| Molecular Weight | 307.48 g/mol |

| Antimicrobial MIC (against E. coli) | 62.5 µg/mL |

| Anticancer IC50 (against A549) | 242.52 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.